molecular formula C8H9Cl2NO2S B13273739 1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide

1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide

Cat. No.: B13273739
M. Wt: 254.13 g/mol
InChI Key: PGGZMNWIXVIKEG-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3,5-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3,5-Dichloroaniline+Methanesulfonyl chlorideThis compound\text{3,5-Dichloroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3,5-Dichloroaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide moiety can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)-N-methylurea
  • 1-(3,5-Dichlorophenyl)-N-methylcarbamate
  • 1-(3,5-Dichlorophenyl)-N-methylsulfonylurea

Uniqueness

1-(3,5-Dichlorophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of a dichlorophenyl group and a methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3

InChI Key

PGGZMNWIXVIKEG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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